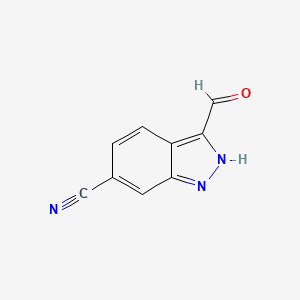

3-formyl-1H-indazole-6-carbonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-formyl-2H-indazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-4-6-1-2-7-8(3-6)11-12-9(7)5-13/h1-3,5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCXHQZMRCNZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444287 | |

| Record name | 3-formyl-1H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882803-60-3 | |

| Record name | 3-formyl-1H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the Indazole Heterocyclic Scaffold in Academic Chemistry

The indazole, or benzpyrazole, is a bicyclic heterocyclic aromatic organic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. wikipedia.org This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrent in biologically active compounds. researchgate.netresearchgate.net Indazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor properties. researchgate.netbenthamdirect.comnih.gov

The versatility of the indazole ring lies in its unique chemical properties and the multiple tautomeric forms it can adopt, with the 1H-indazole being the most thermodynamically stable and predominant tautomer. researchgate.netnih.gov This structural flexibility allows for diverse substitutions, leading to a vast chemical space of derivatives with varied pharmacological profiles. nih.gov The presence of nitrogen atoms in the heterocyclic ring makes indazoles important building blocks in the synthesis of other complex heterocyclic systems. researchgate.net

Positioning of 3 Formyl 1h Indazole 6 Carbonitrile Within the Indazole Chemical Space

3-Formyl-1H-indazole-6-carbonitrile is a specific derivative of the indazole scaffold, distinguished by the presence of a formyl group at the 3-position and a carbonitrile group at the 6-position of the indazole ring. The strategic placement of these functional groups on the indazole core creates a molecule with unique reactivity and potential for further chemical transformations.

The synthesis of such substituted indazoles can be complex. While direct formylation at the C3 position of indazoles using methods like the Vilsmeier-Haack reaction is generally ineffective, alternative synthetic routes have been developed. rsc.org One approach involves the nitrosation of indoles, which proceeds through a multi-step pathway to yield 1H-indazole-3-carboxaldehydes. rsc.org Other methods for creating functionalized indazoles include palladium-catalyzed reactions. nih.gov For instance, the synthesis of 1H-indazole-3-carbonitrile has been achieved from 3-iodo-1H-indazole using potassium ferrocyanide and a palladium catalyst. orgsyn.org

Overview of Formyl and Carbonitrile Functional Groups in Advanced Organic Synthesis

Foundational Cyclization Approaches to the 1H-Indazole Ring System

The construction of the 1H-indazole ring system can be achieved through several strategic cyclization methods. These approaches often involve the formation of a new nitrogen-nitrogen bond or a carbon-nitrogen bond to close the five-membered ring onto a benzene (B151609) precursor.

Diazotization-Intramolecular Cyclization Protocols

A classic and widely utilized method for synthesizing the 1H-indazole core involves the diazotization of ortho-substituted anilines, followed by an intramolecular cyclization. chemicalbook.comnih.gov This protocol is particularly effective when starting with o-toluidines or related compounds where a methyl or a suitably functionalized alkyl group is positioned ortho to the amino group. chemicalbook.com The process begins with the conversion of the primary aromatic amine to a diazonium salt using reagents like sodium nitrite in an acidic medium. chemicalbook.comnih.gov This is then followed by a cyclization step, often promoted by the specific reaction conditions, leading to the formation of the indazole ring. chemicalbook.comnih.gov A variation of this method, known as the Jacobsen modification, involves the nitrosation of N-acetyl derivatives of o-toluidines. researchgate.net

The diazotization-cyclization strategy has also been successfully applied to o-alkynylanilines to furnish 3-substituted 1H-indazoles. chemicalbook.com This approach highlights the versatility of the diazotization reaction in generating reactive intermediates that can undergo intramolecular cyclization to form the desired heterocyclic system. The reaction of diazonium salts with diazo compounds has also been reported as a catalyst-free method to produce indazoles in high yields through the formation of a diazenium intermediate followed by cyclization. nih.govresearchgate.net

Below is a table summarizing representative examples of this methodology:

Table 1: Examples of Diazotization-Intramolecular Cyclization for 1H-Indazole Synthesis

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| o-Toluidine | NaNO2, Acetic Acid | 1H-Indazole | chemicalbook.com |

| o-Alkynylaniline | Diazotization reagents | 3-Substituted 1H-indazole | chemicalbook.com |

| Aryl diazonium salt and aryl diazo ester | None (catalyst-free) | 3-Ester-functionalized indazole | researchgate.net |

Condensation Reactions of Ortho-Substituted Benzaldehydes with Hydrazine

The condensation of ortho-substituted benzaldehydes with hydrazine and its derivatives presents a direct and attractive route to the 1H-indazole scaffold. acs.org This method is particularly useful for the synthesis of indazoles substituted on the six-membered ring. researchgate.net The reaction typically involves the initial formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the indazole ring system. acs.orgresearchgate.net The nature of the ortho-substituent plays a crucial role, with leaving groups such as halogens (e.g., fluorine) or nitro groups facilitating the cyclization step. acs.orgnih.gov

For instance, the reaction of o-fluorobenzaldehydes with hydrazine has been developed into a practical synthesis of indazoles. researchgate.netnih.gov To circumvent a competitive Wolff-Kishner reduction that can occur with direct aldehyde condensation, O-methyloxime derivatives of the benzaldehydes can be utilized. researchgate.netnih.gov The reaction of these oximes with hydrazine proceeds efficiently to the desired indazoles. researchgate.netacs.org It has been noted that acidic conditions are often necessary for the cyclization to occur. electronicsandbooks.com While this method is straightforward, it can sometimes be limited in scope, and reactions with benzaldehydes lacking an ortho-hydroxyl group may only yield the hydrazone without cyclization. lookchem.commitwpu.edu.in

Key findings from research in this area are summarized in the table below:

Table 2: Condensation of Ortho-Substituted Benzaldehydes with Hydrazine

| Benzaldehyde Derivative | Hydrazine Source | Key Observation | Reference |

|---|---|---|---|

| o-Fluorobenzaldehydes | Hydrazine | Practical synthesis of indazoles. | researchgate.netnih.gov |

| o-Fluorobenzaldehyde O-methyloximes | Hydrazine | Eliminates competitive Wolff-Kishner reduction. | researchgate.netnih.govacs.org |

| Substituted Salicylaldehydes | Hydrazine hydrochloride | Yields corresponding 1H-indazoles under reflux. | researchgate.netlookchem.com |

| Benzaldehydes without o-hydroxy group | Hydrazine hydrate | Forms hydrazones only. | lookchem.commitwpu.edu.in |

Cyclization of N-Boc-Protected Anilines

While direct searches did not yield specific information on the cyclization of N-Boc-protected anilines for the synthesis of this compound or its analogs, the use of protecting groups on the aniline nitrogen is a common strategy in organic synthesis to control reactivity and achieve desired regioselectivity. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.

In the context of indazole synthesis, one could envision a scenario where an N-Boc-protected aniline with appropriate ortho-substituents is used as a starting material. The protecting group would prevent unwanted side reactions at the nitrogen atom during other synthetic transformations. The cyclization to form the indazole ring would likely occur after the deprotection of the Boc group, followed by a standard indazole-forming reaction, such as a diazotization-cyclization or a condensation with a suitable partner.

[3+2] Cycloaddition Reactions (e.g., Benzyne and Diazo Compounds)

The [3+2] cycloaddition reaction between a benzyne species and a diazo compound offers a powerful and direct method for the construction of the 1H-indazole ring system. orgsyn.orgorganic-chemistry.org This approach is highly efficient and proceeds under mild reaction conditions, providing access to a wide variety of substituted indazoles. organic-chemistry.org Benzyne, a highly reactive intermediate, is typically generated in situ from precursors like o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF). orgsyn.orgorganic-chemistry.org

The reaction of benzynes with monosubstituted diazo compounds generally leads to the formation of 1H-indazoles. orgsyn.orgorgsyn.org The initially formed 3H-indazole adduct readily rearranges to the more stable 1H-indazole tautomer. orgsyn.orgorgsyn.org However, when disubstituted diazo compounds are used, the resulting 3,3-disubstituted 3H-indazoles are often stable and can be isolated. orgsyn.org The regioselectivity of the cycloaddition with unsymmetrical benzynes is influenced by both steric and electronic factors. organic-chemistry.org This methodology has also been extended to the use of sydnones as cyclic 1,3-dipoles, which react with benzynes to afford 2H-indazoles after extrusion of carbon dioxide. nih.gov

A summary of key findings is presented in the following table:

Table 3: [3+2] Cycloaddition Reactions for Indazole Synthesis

| Reactants | Key Features | Product(s) | Reference |

|---|---|---|---|

| Benzyne and monosubstituted diazo compounds | Rearrangement of initial adduct | 1H-Indazoles | orgsyn.orgorgsyn.org |

| Benzyne and disubstituted diazo compounds | Stable initial adduct | 3,3-Disubstituted 3H-indazoles | orgsyn.org |

| Benzyne and nitrile imines | Rapid and convergent | 1-Substituted-1H-indazoles | acs.org |

| Benzyne and sydnones | [3+2] cycloaddition followed by decarboxylation | 2H-Indazoles | nih.gov |

Metal-Catalyzed Intramolecular Annulation Strategies (e.g., Palladium, Copper)

Metal-catalyzed intramolecular annulation reactions have emerged as powerful and versatile strategies for the synthesis of the 1H-indazole ring system. beilstein-journals.orgnih.gov Palladium and copper catalysts are frequently employed to facilitate the formation of the crucial N-N or C-N bond, leading to the cyclized product. beilstein-journals.orgacs.org

Palladium-catalyzed cyclization of arylhydrazones derived from 2-bromoaldehydes and 2-bromoacetophenones has been studied in detail, yielding 1-aryl-1H-indazoles. acs.org This intramolecular amination is often carried out in the presence of a phosphine ligand and a base. acs.org Palladium catalysis has also been utilized in the oxidative direct C3- and C7-alkenylation of indazoles, demonstrating its utility in functionalizing the pre-formed indazole core. nih.gov Furthermore, palladium-catalyzed annulation of pyrazoles with alkynes provides a route to fluorescent indazoles. acs.org

Copper-catalyzed reactions have also proven to be highly effective. For example, the intramolecular N-arylation of ortho-chlorinated arylhydrazones using a copper catalyst provides a convenient route to N-phenyl- and N-thiazolyl-1H-indazoles. beilstein-journals.org Copper catalysts also play a key role in the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. nih.govacs.org Additionally, copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives can lead to substituted 3-aminoindazoles. organic-chemistry.org

The following table provides an overview of these metal-catalyzed approaches:

Table 4: Metal-Catalyzed Intramolecular Annulation for Indazole Synthesis

| Catalyst | Starting Materials | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Palladium | Arylhydrazones of 2-bromoaldehydes | Intramolecular Amination | 1-Aryl-1H-indazoles | acs.org |

| Copper | o-Chlorinated arylhydrazones | Intramolecular N-arylation | N-Phenyl- and N-thiazolyl-1H-indazoles | beilstein-journals.org |

| Copper | 2-Bromobenzaldehydes, primary amines, sodium azide | One-pot, three-component synthesis | 2H-Indazoles | nih.govacs.org |

| Palladium | Pyrazoles and internal alkynes | Benzannulation | Substituted Indazoles | acs.org |

Regioselective Synthesis of 3-Substituted 1H-Indazoles

The regioselective synthesis of 3-substituted 1H-indazoles is of paramount importance as the substituent at this position significantly influences the biological activity of the resulting molecule. Several strategies have been developed to control the introduction of substituents at the C3 position.

One common approach involves the use of starting materials that already contain the desired C3 substituent or a precursor to it. For instance, the diazotization-cyclization of o-alkynylanilines directly yields 3-substituted 1H-indazoles. chemicalbook.com Similarly, the reaction of readily available and stable N-tosylhydrazones with arynes under mild conditions can afford 3-substituted indazoles. organic-chemistry.org This reaction is believed to proceed through a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes. organic-chemistry.org

Another strategy involves the direct functionalization of the indazole ring at the C3 position. Palladium-catalyzed oxidative alkenylation has been successfully employed for the selective C3-monoalkenylation of both 1H- and 2H-indazoles. nih.gov Copper-catalyzed hydroalkylation has also been shown to be effective for the C3-selective allylation of 1H-N-(benzoyloxy)indazoles, leading to the formation of C3-allyl 1H-indazoles with quaternary stereocenters. mit.edu Furthermore, a two-step method starting from 2-halobenzonitriles and N-alkylhydrazines allows for the regioselective synthesis of 3-unsubstituted 1-alkyl-1H-indazoles via a 1-alkyl-3-amino-1H-indazole intermediate followed by reductive deamination. epa.gov

The regioselectivity of N-alkylation of the indazole scaffold is also a critical consideration, as it can lead to a mixture of N1- and N2-substituted products. beilstein-journals.org Studies have shown that the choice of base, solvent, and the nature of the substituents on the indazole ring can significantly influence the N1/N2 regioisomeric distribution. beilstein-journals.orgnih.gov For example, using sodium hydride in tetrahydrofuran has been shown to favor N1-alkylation for certain 3-substituted indazoles. beilstein-journals.orgnih.gov

Key methods for achieving regioselective C3-substitution are highlighted below:

Table 5: Regioselective Synthesis of 3-Substituted 1H-Indazoles

| Methodology | Starting Materials/Reagents | Key Feature | Reference |

|---|---|---|---|

| Diazotization-Cyclization | o-Alkynylanilines | Direct introduction of C3-substituent. | chemicalbook.com |

| Reaction with Arynes | N-Tosylhydrazones | Mild conditions for C3-substitution. | organic-chemistry.org |

| Palladium-Catalyzed Alkenylation | 1H- or 2H-Indazoles and olefins | Selective C3-monoalkenylation. | nih.gov |

| Copper-Catalyzed Allylation | 1H-N-(Benzoyloxy)indazoles and allenes | C3-selective allylation with quaternary stereocenters. | mit.edu |

Strategies for the Direct or Indirect Installation of the C3-Formyl Group

The introduction of a formyl group at the C3 position of the indazole ring is a crucial step in the synthesis of the target molecule and its analogs. Several methods have been explored to achieve this, ranging from direct formylation to the conversion of precursor functional groups.

Nitrosation of Indole Derivatives

A notable and efficient method for the synthesis of 1H-indazole-3-carboxaldehydes involves the nitrosation of indole derivatives. wikipedia.orgnrochemistry.com This reaction proceeds under mild, slightly acidic conditions and offers a general route to access the desired 3-formylindazoles from both electron-rich and electron-deficient indoles. wikipedia.org The process begins with the nitrosation of the C3 position of an indole, which leads to the formation of an oxime intermediate. This intermediate then undergoes a rearrangement to yield the 1H-indazole-3-carboxaldehyde. wikipedia.org

A key advantage of this method is the minimization of side reactions, such as the formation of colored dimers, which can occur under different reaction conditions. wikipedia.orgnrochemistry.com The reaction is typically carried out by the slow addition of an acid to a mixture of the indole and sodium nitrite. wikipedia.org

Vilsmeier-Haack Formylation in Related Systems

The Vilsmeier-Haack reaction is a widely recognized method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orguni.lu The reaction utilizes a Vilsmeier reagent, typically generated from a substituted formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group. uni.lu

However, the direct Vilsmeier-Haack formylation at the C3 position of unsubstituted 1H-indazoles is generally reported to be ineffective. wikipedia.orgnrochemistry.com Despite this, there are specific instances where this reaction has been successfully applied. For example, the Vilsmeier-Haack reaction on 5-nitro-1H-indazole using POCl₃/DMF has been reported to yield the corresponding 3-formyl derivative in high yield. rsc.org This suggests that the electronic nature of the substituents on the indazole ring plays a critical role in the success of this reaction. More recently, a microwave-assisted, Selectfluor-mediated regioselective C3-formylation of 2H-indazoles using DMSO as the formylating agent has been developed, providing moderate to excellent yields. byjus.com While this applies to the 2H-tautomer, it highlights an alternative formylation strategy.

Conversion of Precursor Functional Groups to Formyl

Furthermore, arenesulfonyl indazoles have been utilized as precursors for C3 functionalization. The arenesulfonyl group can be eliminated under mild basic conditions to form a vinylogous imine intermediate, which can then be trapped by various nucleophiles. nih.gov While not a direct conversion to a formyl group, this strategy allows for the introduction of a two-carbon unit that could potentially be converted to an aldehyde.

Synthesis via (2-Nitrobenzylidene)hydrazines for 3-Formyl-1H-Indazoles

The synthesis of 1-aryl-1H-indazole derivatives can be achieved from 1-aryl-2-(2-nitrobenzylidene)hydrazines. These precursors undergo intramolecular amination in the presence of a base like potassium tert-butoxide to afford the corresponding 1-aryl-1H-indazoles. organic-chemistry.org While this specific literature example does not directly yield a 3-formyl derivative, modification of the starting nitrobenzylidene moiety to include a protected aldehyde or a precursor group could potentially lead to the desired 3-formyl-1H-indazoles.

Approaches Utilizing Picrylacetaldehyde and Aryldiazonium Salts

A specific method for the synthesis of 1-aryl-3-formyl-4,6-dinitro-1H-indazoles involves the reaction of picrylacetaldehyde with aryldiazonium salts. nih.gov The reaction proceeds through the formation of picrylglyoxal monoarylhydrazones, which then undergo intramolecular cyclization to yield the dinitro-substituted 3-formylindazoles. nih.gov Although this method yields a highly substituted indazole, it demonstrates a unique approach to constructing the 3-formylindazole core.

Methodologies for the Introduction of the C6-Carbonitrile Group

The installation of a carbonitrile group at the C6 position of the indazole ring is the second key transformation required for the synthesis of this compound.

A prominent and versatile method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction . wikipedia.orgnrochemistry.comorganic-chemistry.orgbyjus.comnih.gov This reaction involves the diazotization of a primary aromatic amine, in this case, a 6-aminoindazole derivative, to form a diazonium salt. The subsequent treatment of this salt with a copper(I) cyanide catalyst facilitates the displacement of the diazonium group with a cyanide, yielding the desired 6-cyanoindazole. wikipedia.orgbyjus.com The Sandmeyer reaction is known for its broad substrate scope and tolerance of various functional groups. nrochemistry.com

Alternatively, a cyanation reaction can be performed on a halo-substituted precursor. For instance, a 6-haloindazole could potentially be converted to the 6-cyano derivative through a nucleophilic substitution reaction, possibly catalyzed by a transition metal complex. A reported DABCO-catalyzed cyanation of 2-chloro-6-nitro-1,3-benzothiazole provides a precedent for such a transformation, which might be adapted to the indazole system.

Direct Cyanation Reactions

Direct C-H cyanation has emerged as a powerful and atom-economical method for synthesizing aryl nitriles. Transition-metal-catalyzed reactions, in particular, offer pathways to directly convert a C-H bond into a C-CN bond. For indazole systems, rhodium(III)-catalyzed C-H cyanation has been demonstrated, utilizing a chelation-assisted strategy to achieve high regioselectivity. nih.gov While this specific method has been detailed for the ortho-cyanation of 2-aryl-2H-indazoles, the principles can be adapted for other positions depending on the directing group strategy.

Another significant advancement is the copper-promoted direct cyanation of N-aryl indazoles using a combination of dimethylformamide (DMF) and ammonium iodide as the cyanide source surrogate under aerobic conditions. acs.org This method displays switchable regioselectivity between distal and proximal positions, controlled by the presence or absence of acetic acid as an additive, highlighting the nuanced control achievable in direct functionalization reactions. acs.org

Palladium-catalyzed cyanation is a more traditional yet highly effective method for introducing nitrile groups onto (hetero)aromatic rings. orgsyn.org These reactions typically employ a halogenated precursor, such as a 6-bromo or 6-iodo-indazole. A variety of cyanide sources can be used, including toxic traditional reagents like KCN and NaCN, as well as safer, more modern alternatives like Zn(CN)₂ and potassium ferrocyanide (K₄[Fe(CN)₆]). orgsyn.org The use of potassium ferrocyanide is particularly advantageous for large-scale synthesis due to its reduced toxicity and the robustness of the catalytic system. orgsyn.org

Table 1: Comparison of Direct Cyanation Reagents

| Cyanide Source | Catalyst System (Typical) | Key Features |

|---|---|---|

| N-Cyano-N-phenyl-p-toluenesulfonamide | Rh(III) | Chelation-assisted, good regioselectivity. nih.gov |

| DMF / NH₄I | Cu(I)/Cu(II) | Uses cyanide surrogate, aerobic oxidation, switchable regioselectivity. acs.org |

| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Palladium with ligands (e.g., Xantphos) | Low toxicity, robust for scale-up, requires halo-precursor. orgsyn.org |

Transformations from Other C6-Substituents

Beyond direct cyanation, the nitrile group can be installed by converting other functional groups already present at the C6 position. The Sandmeyer reaction is a classic method for converting an amino group into a variety of functionalities, including a nitrile. This two-step process involves the diazotization of a 6-aminoindazole derivative with a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by treatment of the resulting diazonium salt with a copper(I) cyanide salt.

The conversion of a 6-haloindazole, most commonly a 6-bromo or 6-iodo derivative, is one of the most reliable methods. As mentioned previously, palladium-catalyzed cyanation using sources like potassium ferrocyanide provides an excellent route to the 6-cyanoindazole intermediate. orgsyn.org A well-documented procedure for a related transformation, the synthesis of 1H-indazole-3-carbonitrile from 3-iodo-1H-indazole, highlights the efficiency of this approach, achieving high yields with good purity. orgsyn.org

Integrated Synthetic Pathways for this compound Construction

The assembly of the target molecule requires a synthetic sequence that correctly places both the formyl group at C3 and the cyano group at C6. The order of these transformations and the methods used are crucial for success.

Stepwise Synthesis Combining Formylation and Cyanation Steps

A logical stepwise approach involves the separate introduction of the formyl and cyano groups. The sequence of these steps is critical and is dictated by the compatibility of the reagents with the functional groups already present on the ring.

Path A: Cyanation followed by Formylation

Synthesis of 1H-Indazole-6-carbonitrile: This intermediate can be prepared from a suitable precursor, such as 6-bromo-1H-indazole, via palladium-catalyzed cyanation. orgsyn.org

Formylation at C3: Introducing a formyl group directly at the C3 position of an indazole can be challenging. Unlike indoles, direct Vilsmeier-Haack formylation of indazoles is generally ineffective. rsc.org A more successful and widely applicable method involves the nitrosation of a corresponding indole precursor. For instance, treating a substituted indole with sodium nitrite in a mild acidic environment can trigger a ring-opening and re-closure cascade to yield a 1H-indazole-3-carboxaldehyde derivative in good yields. rsc.org This approach allows for the synthesis of the 3-formyl group from a more accessible starting material.

Path B: Formylation followed by Cyanation

Synthesis of 6-Bromo-1H-indazole-3-carbaldehyde: This key intermediate could potentially be synthesized from 6-bromo-indole via the nitrosation pathway described above. rsc.org

Cyanation at C6: The bromine at C6 can then be converted to a nitrile using palladium-catalyzed cyanation. This late-stage functionalization benefits from the well-established reliability of this reaction. orgsyn.org

A thesis on the regioselective functionalization of indazoles highlights the importance of directed ortho-metalation as a powerful tool for achieving site-selectivity, which can be instrumental in such multi-step syntheses. mobt3ath.com

Chemo- and Regioselectivity Control in Multi-Step Sequences

In any multi-step synthesis involving polyfunctional molecules, controlling chemo- and regioselectivity is paramount. youtube.com Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over other possible positions.

When constructing this compound, several challenges must be addressed:

Regioselectivity of Cyanation: In direct C-H cyanation methods, directing groups are often necessary to ensure the reaction occurs at C6 and not at other positions like C4, C5, or C7. nih.govmobt3ath.com When starting from a halogenated indazole, the regioselectivity is pre-determined by the position of the halogen.

Regioselectivity of Formylation: The synthesis of 3-formylindazoles via indole nitrosation is inherently regioselective for the C3 position. rsc.org Alternative methods, if developed, would need to overcome the inherent reactivity patterns of the indazole nucleus.

Chemoselectivity: The reaction conditions for one step must not adversely affect the functional group introduced in a prior step. For example, the reagents used for formylation should not react with the nitrile group, and vice-versa. The aldehyde group is susceptible to oxidation and reduction, while the nitrile can be hydrolyzed under harsh acidic or basic conditions. Therefore, mild reaction conditions are preferred. For instance, the conversion of an indole to an indazole-3-carboxaldehyde using NaNO₂/HCl proceeds under very mild conditions (0 °C to room temperature), which are compatible with many functional groups, including halogens that might be present for a subsequent cyanation step. rsc.org

Protecting groups can be employed to temporarily mask a reactive site or functional group, guiding the reaction to the desired position. For the indazole system, the N1 position is often protected (e.g., with a benzyl or a p-methoxybenzyl group) during synthetic manipulations to improve solubility and control regioselectivity, and then deprotected in a final step.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1H-Indazole-3-carbonitrile |

| 3-Iodo-1H-indazole |

| 6-Bromo-1H-indazole |

| 1H-Indazole-6-carbonitrile |

| 6-Bromo-1H-indazole-3-carbaldehyde |

| 6-Aminoindazole |

| N-Cyano-N-phenyl-p-toluenesulfonamide |

| Potassium ferrocyanide |

| Zinc cyanide |

| Xantphos |

| Dimethylformamide |

| Ammonium iodide |

| Sodium nitrite |

| Phosphorus pentoxide |

| Phosphoryl chloride |

| Trifluoroacetic anhydride |

Chemical Transformations of the C3-Formyl Moiety

The aldehyde functional group at the C3 position of the indazole ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse structural motifs.

Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group can be readily oxidized to a carboxylic acid, yielding 3-formyl-1H-indazole-6-carboxylic acid. This transformation is a common and high-yielding reaction in organic synthesis. While specific documented procedures for the oxidation of this compound are not prevalent in readily available literature, the commercial availability of the resulting product, 3-formyl-1H-indazole-6-carboxylic acid, confirms the feasibility of this oxidation. nih.govbiosynth.comchemicalbook.comcymitquimica.com Standard oxidizing agents used for the conversion of aldehydes to carboxylic acids, such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), or milder reagents like sodium chlorite (B76162) (NaClO2), are expected to be effective.

Table 1: Oxidation of the C3-Formyl Group

| Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|

Reduction Reactions to Alcohol and Amine Derivatives

The C3-formyl group can be reduced to a primary alcohol, (6-cyano-1H-indazol-3-yl)methanol, using mild reducing agents like sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.com This reaction typically proceeds with high selectivity for the aldehyde over the nitrile group. masterorganicchemistry.com

Furthermore, the formyl group serves as a handle for the synthesis of amine derivatives via reductive amination. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This one-pot reaction involves the initial formation of an imine by condensation with a primary or secondary amine, followed by in-situ reduction of the imine to the corresponding amine. masterorganicchemistry.comyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known to selectively reduce the intermediate iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comyoutube.com This method allows for the introduction of a wide variety of substituted amino-methyl groups at the C3 position.

Table 2: Potential Products from C3-Formyl Group Reduction

| Derivative Type | General Structure | Key Reagents |

|---|---|---|

| Alcohol | (6-cyano-1H-indazol-3-yl)methanol | Sodium Borohydride (NaBH4) |

| Primary Amine | 3-(aminomethyl)-1H-indazole-6-carbonitrile | Ammonia, NaBH3CN |

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon of the C3-formyl group is susceptible to attack by various nucleophiles. nih.gov These reactions provide a pathway to a wide array of derivatives.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine (B6355638) or an amine salt. wikipedia.orgsigmaaldrich.com The initial addition is typically followed by dehydration to yield a C3-substituted α,β-unsaturated system. wikipedia.orgsigmaaldrich.comorganic-chemistry.org The Doebner modification of this reaction utilizes pyridine (B92270) as a solvent and a reactant with a carboxylic acid group, such as malonic acid, leading to a decarboxylated unsaturated product. wikipedia.orgorganic-chemistry.org

Wittig Reaction: The Wittig reaction provides a powerful method for converting the C3-formyl group into an alkene. masterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org This reaction involves a phosphonium (B103445) ylide (Wittig reagent), which reacts with the aldehyde to form a four-membered oxaphosphetane intermediate that subsequently fragments to yield the alkene and triphenylphosphine (B44618) oxide. libretexts.orglibretexts.org The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide used. wikipedia.org

Table 3: Examples of Nucleophilic Addition and Condensation Products

| Reaction Type | Reagent Type | General Product Structure |

|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH2(CN)2) | 2-((6-cyano-1H-indazol-3-yl)methylene)malononitrile |

Chemical Transformations of the C6-Carbonitrile Moiety

The carbonitrile group at the C6 position offers another avenue for the functionalization of the indazole core, although its reactivity must be considered in the context of the C3-formyl group.

Reduction Reactions to Amine Derivatives

The reduction of the C6-carbonitrile to a primary amine, yielding 3-formyl-1H-indazol-6-yl)methanamine, is a potential synthetic route. However, achieving selective reduction of the nitrile in the presence of an aldehyde is challenging, as many common nitrile-reducing agents, such as lithium aluminum hydride (LiAlH4), will also reduce the aldehyde. nih.govorganic-chemistry.org Some methods using diisopropylaminoborane (B2863991) have been reported for nitrile reduction, but these are also not selective in the presence of aldehydes. nih.govorganic-chemistry.org Catalytic hydrogenation using reagents like Raney nickel is another method for nitrile reduction, but may also affect the aldehyde. wikipedia.org Therefore, a protection strategy for the C3-formyl group would likely be necessary to achieve selective reduction of the C6-carbonitrile.

Hydrolytic Transformations to Carboxylic Acid and Amide Derivatives

The C6-carbonitrile can undergo hydrolysis to form either a carboxylic acid or an amide, depending on the reaction conditions.

Acid-catalyzed hydrolysis of the nitrile, typically by heating with a strong acid such as hydrochloric or sulfuric acid, will generally lead to the formation of the corresponding carboxylic acid, 3-formyl-1H-indazole-6-carboxylic acid.

Base-catalyzed hydrolysis can be controlled to yield either the amide or the carboxylic acid. Milder conditions can sometimes favor the formation of the amide, 3-formyl-1H-indazole-6-carboxamide. More forcing basic conditions will lead to the carboxylate salt, which upon acidic workup will yield the carboxylic acid. It is important to consider that the C3-formyl group may also be susceptible to reactions under these conditions, such as aldol-type condensations in the presence of a strong base.

Table 4: Potential Products from C6-Carbonitrile Hydrolysis

| Product | Reagents |

|---|---|

| 3-formyl-1H-indazole-6-carboxamide | Controlled base-catalyzed hydrolysis (e.g., H2O2, base) |

Cycloaddition Reactions Involving the Nitrile Group

The nitrile group at the C6 position of this compound is a versatile handle for constructing more complex heterocyclic systems through cycloaddition reactions. A prominent example is the 1,3-dipolar cycloaddition of nitrile oxides to form isoxazoles. researchgate.net This reaction class is a powerful tool for the synthesis of five-membered heterocycles, which are prevalent in medicinal chemistry. researchgate.net The reaction typically proceeds under mild conditions and offers a high degree of regioselectivity, making it a reliable method for elaborating the indazole core. researchgate.net

Electrophilic and Nucleophilic Substitutions on the Indazole Ring System

The indazole ring itself is amenable to a variety of substitution reactions, allowing for the introduction of diverse functionalities. These transformations are crucial for fine-tuning the electronic and steric properties of the molecule, which can significantly impact its biological activity or material properties.

Halogenation Protocols at C3 and Other Positions

Halogenation of the indazole ring is a key strategic step, as the introduced halogen atom can serve as a versatile leaving group for subsequent cross-coupling reactions. chim.it While direct halogenation of the C3 position is common for many indazoles, the presence of the formyl group in this compound directs reactivity. However, related indazole systems readily undergo iodination and bromination. For instance, treatment of indazoles with iodine and potassium hydroxide (B78521) in DMF can yield 3-iodoindazoles. mdpi.com Similarly, N-bromosuccinimide (NBS) is widely employed for the regioselective bromination at the C3 position. chim.it

Metal-Catalyzed Cross-Coupling Reactions for Arylation and Alkylation (e.g., Suzuki Coupling)

Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. rsc.orglibretexts.org These reactions are extensively used for the arylation and alkylation of indazole scaffolds. researchgate.netresearchgate.net The general mechanism for a Suzuki coupling involves three key steps: oxidative addition of an organic halide to a palladium(0) catalyst, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

In the context of indazole functionalization, a common strategy involves the initial halogenation of the indazole ring, typically at the C3 position, to create a suitable electrophilic partner for the cross-coupling reaction. mdpi.comnih.gov For instance, a 3-iodo-1H-indazole derivative can be coupled with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base to afford the corresponding 3-aryl-1H-indazoles. mdpi.comnih.gov The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. researchgate.net Ferrocene-based palladium complexes have shown excellent catalytic activity in the Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazoles. mdpi.comresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Indazole Scaffolds

| Entry | Indazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 3-Phenyl-1H-indazole | >80 | nih.gov |

| 2 | tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 5-Methoxy-3-phenyl-1H-indazole | High | nih.gov |

| 3 | 3-Iodo-1H-indazole | 2-Furylboronic acid | PdCl2(dppf) | BMImBF4 | THF | 3-(2-Furyl)-1H-indazole | Good | mdpi.com |

This table presents examples of Suzuki-Miyaura reactions on related indazole systems to illustrate the general methodology.

Direct C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization step of halogenation. nih.gov Rhodium-catalyzed C-H activation has been successfully employed for the synthesis of functionalized indazoles. nih.govnih.gov For example, the reaction of azobenzenes with aldehydes, catalyzed by a rhodium(III) complex, can lead to the formation of N-aryl-2H-indazoles through a formal [4+1] annulation. nih.gov This approach allows for the direct introduction of substituents onto the indazole ring system. Recent strategies have focused on the development of transition-metal-catalyzed sequential C-H activation and annulation to construct functionalized indazole derivatives in a single step. nih.gov

Regioselective Protection and Derivatization of Indazole Nitrogen Atoms

The two nitrogen atoms in the indazole ring exhibit different nucleophilicities, allowing for regioselective derivatization. However, to achieve selective functionalization at other positions of the ring, it is often necessary to protect one or both nitrogen atoms.

N-Protection Strategies for Selective C-Functionalization (e.g., SEM Protection)

Protecting the indazole nitrogen is a common strategy to control the regioselectivity of subsequent reactions. The choice of the protecting group is crucial and depends on its stability under the reaction conditions and the ease of its removal. While specific examples for this compound are not detailed in the provided search results, general principles of N-protection in indazole chemistry are well-established. For instance, the use of a tert-butoxycarbonyl (Boc) group is a common strategy to protect the N1 position of the indazole, which can then be deprotected under acidic conditions. nih.gov This allows for selective functionalization at the C3 position, for example, via Suzuki coupling, followed by N-deprotection to yield the NH-indazole. nih.gov Another protecting group that could be employed is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is known for its stability under a variety of conditions and can be cleaved using fluoride ions.

N-Alkylation and N-Arylation Reactions

Due to the absence of specific published research on the N-alkylation and N-arylation of this compound, no data tables or detailed research findings can be provided for this section.

Preclinical Biological Evaluation and Mechanistic Investigations of 3 Formyl 1h Indazole 6 Carbonitrile Analogs

Investigations of Enzyme Inhibition

The indazole core is a well-established pharmacophore for the development of protein kinase inhibitors. nih.gov Derivatives have shown significant activity against receptor tyrosine kinases, particularly the Fibroblast Growth Factor Receptor (FGFR) family, which is implicated in various cancers. nih.govnih.gov

Research into 1H-indazole-based derivatives has led to the identification of potent inhibitors of FGFR1, FGFR2, and FGFR3. nih.gov A fragment-led de novo design approach successfully identified an indazole-based pharmacophore that inhibits these kinases with IC₅₀ values in the micromolar range. nih.govnih.govresearchgate.net For instance, one of the most active inhibitors identified in a study, compound 106 , demonstrated significant potency against multiple FGFR subtypes. nih.gov While many developed inhibitors are pan-FGFR inhibitors, some derivatives have exhibited moderate selectivity for individual FGFRs, suggesting that further optimization could lead to more targeted therapies. nih.govresearchgate.netfrontiersin.org The dysregulation of FGFR signaling is a known factor in the progression of cancers such as urothelial carcinoma, lung adenocarcinoma, and hepatocellular carcinoma. nih.gov

Beyond FGFR, indazole derivatives have been investigated as inhibitors of other kinases, such as Tyrosine Threonine Kinase (TTK), which is another target in cancer therapy.

| Compound | Target Kinase | Inhibitory Activity (IC₅₀) |

|---|---|---|

| Compound 106 | FGFR1 | 2.0 ± 0.4 µM |

| Compound 106 | FGFR2 | 0.8 ± 0.3 µM |

| Compound 106 | FGFR3 | 4.5 ± 1.6 µM |

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in tryptophan metabolism and a key target in cancer immunotherapy due to its role in mediating immune tolerance that allows tumor cells to evade immune surveillance. rsc.orgnih.govfudan.edu.cn The development of IDO1 inhibitors is an active area of research, with various heterocyclic scaffolds, including indazoles, being explored. rsc.orgacs.orgmdpi.com

Studies have identified 4,6-substituted-1H-indazole derivatives as potent dual inhibitors of both IDO1 and tryptophan 2,3-dioxygenase (TDO), another enzyme in the same pathway. One such compound, referred to as compound 35 , displayed significant IDO1 inhibitory potency in both enzymatic and cellular assays. This compound also demonstrated promising inhibition of TDO, highlighting the potential for dual-pathway modulation with a single agent.

| Compound | Target | Assay Type | Inhibitory Activity (IC₅₀) |

|---|---|---|---|

| Compound 35 | IDO1 | Enzymatic | 0.74 µM |

| Compound 35 | IDO1 | HeLa Cells | 1.37 µM |

| Compound 35 | TDO | Enzymatic | 2.93 µM |

| Compound 35 | TDO | A172 Cells | 7.54 µM |

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com The indazole scaffold has been incorporated into molecules designed to inhibit these enzymes. A study focusing on 2,3-diphenyl-2H-indazole derivatives identified several compounds with anti-inflammatory properties. nih.gov These agents demonstrated notable in vitro inhibitory activity against the COX-2 isoform, which is often upregulated during inflammation. nih.gov

| Compound Series | Target Enzyme | Inhibitory Activity (at 10 µM) |

|---|---|---|

| 2,3-diphenyl-2H-indazoles (Compounds 154-157) | COX-2 | 36–50% |

Glucokinase (GK) acts as a glucose sensor in the body, regulating glucose homeostasis by controlling insulin release from the pancreas and glycogen synthesis in the liver. researchgate.net Glucokinase activators (GKAs) are being investigated as a potential treatment for type 2 diabetes. researchgate.netnih.gov Research has led to the discovery of novel classes of indazole-based allosteric glucokinase activators. nih.govsunyempire.edu

Specifically, a series of 1,4-disubstituted indazole derivatives were found to be potent GKAs. nih.gov Compound 159 from this series showed a promising balance of GK activation and favorable in vitro metabolic properties, with a potent EC₅₀ value. nih.gov Another study identified compound 42 , an indazole-6-carboxamide derivative, as a potent activator with good preclinical pharmacokinetic profiles. nih.gov

| Compound | Target | Activating Activity (EC₅₀) |

|---|---|---|

| Compound 159 | Glucokinase | 0.08 µM |

| Compound 42 | Glucokinase | Potent Activator |

Soluble guanylyl cyclase (sGC) is a key receptor for nitric oxide (NO), playing a crucial role in the NO/cGMP signaling pathway that governs processes like vasodilation and inhibition of platelet aggregation. nih.govfrontiersin.org Activators of sGC are of therapeutic interest for circulatory disorders. nih.gov The indazole derivative YC-1 has been identified as an sGC activator. nih.gov Its mechanism involves sensitizing the enzyme to endogenous NO, leading to enhanced cGMP production. The therapeutic potential of YC-1 has been explored for its effects on vascular contraction and platelet function. nih.gov

The specific regiochemistry of the amide linker at the 3-position of the indazole core is critical for activity. nih.gov Compounds such as 12d and 12a actively inhibit calcium influx with sub-micromolar to low micromolar IC₅₀ values. nih.gov This blockade of calcium entry is associated with the functional inhibition of immune cells, as demonstrated by a dose-dependent reduction in the secretion of the pro-inflammatory cytokine TNFα by activated mast cells. nih.gov

| Compound | Biological Effect | Inhibitory Activity (IC₅₀) |

|---|---|---|

| 12d | Calcium Influx Inhibition | 0.67 µM |

| 12a | Calcium Influx Inhibition | 1.51 µM |

| 12d | TNFα Production Inhibition | 0.28 µM |

| 12a | TNFα Production Inhibition | <1 µM |

| 12b | TNFα Production Inhibition | <1 µM |

| 12e | TNFα Production Inhibition | <1 µM |

Studies on Receptor Modulatory Activities

Cannabinoid Receptor (CB1) Agonism

Analogs of 3-formyl-1H-indazole-6-carbonitrile have been investigated as synthetic cannabinoid receptor agonists (SCRAs), demonstrating significant binding and activation of the cannabinoid 1 (CB1) receptor. The CB1 receptor is a G-protein coupled receptor primarily expressed in the central nervous system, where it mediates the psychoactive effects of cannabinoids.

Structure-activity relationship (SAR) studies have been crucial in elucidating the structural requirements for potent CB1 agonism within this class of compounds. Research has shown that the nature of the substituent at the N1 position of the indazole ring is a key determinant of affinity for the CB1 receptor. For instance, in adamantane indazole-3-carboxamide derivatives, the introduction of a fluorine atom in the pentyl group attached to the N1 position significantly enhances the affinity for the CB1 receptor. koreascience.kr

Furthermore, studies on halogenated indazole SCRAs have provided deeper insights into the SAR at the 5-position of the indazole core. In a systematic in vitro examination of 19 different SCRAs with a halogenated indazole core, it was found that analogs with a fluorine substitution at the 5-position exhibited the lowest EC50 values, indicating higher potency. nih.gov Interestingly, the effect of halogenation was dependent on the specific analog, with bromination at the indazole core significantly reducing the potency for certain tert-leucine methyl ester SCRAs. nih.gov The functional activities of these compounds, assessed through assays such as the activation of extracellular signal-regulated kinases (ERKs), have been shown to correlate with their binding affinity for the CB1 receptor, confirming their agonistic nature. koreascience.kr

| Compound | Modification | CB1 Receptor Activity (EC50) | Reference |

|---|---|---|---|

| ADB-5′Br-BUTINACA | Bromine at 5-position | 12.5 nM | nih.gov |

| ADB-BUTINACA | Non-halogenated | 11.5 nM | nih.gov |

| ADB-5′F-BUTINACA | Fluorine at 5-position | 18.3 nM | nih.gov |

Glucagon Receptor Antagonism

Derivatives of the indazole scaffold have been identified as a novel and potent series of glucagon receptor antagonists (GRAs). The glucagon receptor, a Class B G-protein coupled receptor, plays a critical role in glucose homeostasis, and its antagonism is a promising therapeutic strategy for the management of type 2 diabetes.

Structure-activity relationship studies have been centered on modifications at the C3 and C6 positions of the indazole core, as well as the N-1 position. These studies have led to the discovery of multiple potent GRAs with excellent in vitro profiles. nih.govnih.gov For example, a series of indazole- and indole-based compounds were designed based on a pyrazole-based GRA lead, MK-0893. nih.govnih.gov In these series, specific substitutions at the C3 and C6 positions of the indazole core were found to be critical for high-affinity binding to the glucagon receptor.

Further research has led to the discovery of indazole-based β-alanine derivatives as potent GCGR antagonists. nih.gov These compounds have demonstrated excellent pharmacokinetic properties in multiple preclinical species. In an acute dog glucagon challenge test, one such compound significantly inhibited glucagon-mediated blood glucose increase when administered orally. nih.gov

| Compound Series | Key Structural Feature | Activity | Reference |

|---|---|---|---|

| Indazole/Indole-based | Modifications at C3 and C6 of indazole core | Potent glucagon receptor antagonists (GRAs) | nih.govnih.gov |

| Indazole-based β-alanine derivatives | β-alanine moiety | Potent and orally bioavailable GCGR antagonists | nih.gov |

Serotonin 5-HT3 Receptor Antagonism

The serotonin 5-HT3 receptor is a ligand-gated ion channel that is extensively distributed in the central and peripheral nervous systems. Antagonists of this receptor are primarily used as antiemetics to manage nausea and vomiting, particularly that induced by chemotherapy.

While the broader class of indazole derivatives includes established 5-HT3 receptor antagonists, specific research focusing on this compound analogs in this context is less prevalent in publicly available literature. However, the established activity of indazole-containing compounds as 5-HT3 antagonists suggests the potential for analogs of this compound to exhibit similar properties. The chemical structures of first-generation 5-HT3 receptor antagonists have been categorized into three main classes, one of which is indazoles. Preclinical studies have demonstrated that 5-HT3 receptor antagonists can produce antidepressant-like effects and may be beneficial in mood and anxiety disorders. mdpi.com

Vanilloid Receptor 1 (VR1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the vanilloid receptor 1 (VR1), is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat and capsaicin. Consequently, TRPV1 antagonists are being investigated as potential analgesic agents.

Research into N-indazole-4-aryl piperazine carboxamide analogues has revealed that the indazole scaffold can serve as a template for TRPV1 modulators. nih.govresearchgate.net Structure-activity relationship studies have shown that the position of substitution on the indazole ring is critical for determining the functional activity of these compounds. Specifically, substitution at the 5- or 6-position of the indazole ring tends to result in TRPV1 agonism, while substitution at the 4-position can lead to mild antagonism. nih.govresearchgate.net

Further investigations combining site-directed mutagenesis with molecular docking have suggested that a key hydrogen bond interaction between the amino acid residue Arg557 of the TRPV1 receptor and the indazole core of the ligand is a determining factor in the agonism-antagonism functional conversion. nih.gov This finding provides a strategic basis for the design of new TRPV1 modulators by modifying the structure of existing antagonists.

| Compound Series | Indazole Substitution Position | Observed Activity | Reference |

|---|---|---|---|

| N-indazole-4-aryl piperazine carboxamides | 5- or 6-position | TRPV1 Agonism | nih.govresearchgate.net |

| N-indazole-4-aryl piperazine carboxamides | 4-position | Mild TRPV1 Antagonism | nih.govresearchgate.net |

| N-indazole-4-aryl piperazine carboxamides | 7-position | Loss of activity | nih.gov |

β3-Adrenergic Receptor Agonism

The β3-adrenergic receptor (β3-AR) is predominantly expressed in adipose tissue and the urinary bladder, where it is involved in the regulation of lipolysis, thermogenesis, and bladder relaxation. Selective β3-AR agonists are of therapeutic interest for the treatment of overactive bladder and potentially metabolic disorders.

Novel indazole derivatives have been discovered as highly potent and selective human β3-adrenergic receptor agonists. acs.orgnih.govacs.org An initial hit compound from this series, while demonstrating significant β3-AR agonistic activity (EC50 = 21 nM), also showed some activity at the α1A-AR. acs.orgnih.govacs.org A key breakthrough in improving selectivity came from studying the metabolism of this hit compound. The major metabolite was an oxidative product at the 3-methyl moiety of the indazole ring. This insight guided the modification of the 3-substituent of the indazole, which effectively enhanced selectivity for the β3-AR. acs.orgnih.govacs.org

This optimization led to the development of a compound with potent β3-AR agonistic activity (EC50 = 13 nM) and high selectivity (>769-fold) over the α1A-AR. acs.orgnih.govacs.org This optimized compound was also inactive towards β1- and β2-ARs and demonstrated dose-dependent β3-AR mediated relaxation of marmoset urinary bladder smooth muscle in ex vivo studies. Importantly, it did not produce significant effects on heart rate or blood pressure in anesthetized rats, indicating a reduced risk of cardiovascular side effects. acs.orgnih.govacs.org Further optimization of the scaffold to improve metabolic stability led to the discovery of another potent β3-AR agonist (EC50 = 18 nM) with high selectivity and a desirable pharmacokinetic profile. nih.gov

| Compound | β3-AR Agonistic Activity (EC50) | α1A-AR Agonistic Activity (EC50) | Selectivity (α1A/β3) | Reference |

|---|---|---|---|---|

| Initial Hit Compound 5 | 21 nM | 219 nM | 10-fold | acs.orgnih.govacs.org |

| Optimized Compound 11 | 13 nM | >10000 nM | >769-fold | acs.orgnih.govacs.org |

| Metabolically Stable Compound 15 | 18 nM | >10000 nM | >556-fold | nih.gov |

Androgen Receptor Antagonism

The androgen receptor (AR) is a nuclear receptor that plays a critical role in the development and progression of prostate cancer. Antagonists of the AR are a cornerstone of therapy for this disease.

Preclinical studies have identified 3-substituted indazole derivatives as a class of androgen receptor antagonists. nih.gov In these investigations, various benzo-triazole and 3-substituted indazole derivatives were synthesized and evaluated for their ability to antagonize the AR. These studies have demonstrated that specific substitutions on the indazole core can lead to compounds that effectively inhibit AR-mediated gene transcription.

Anti-Proliferative and Anti-Tumor Activities in Preclinical Cell Lines

Derivatives of the 1H-indazole scaffold have demonstrated significant anti-proliferative and anti-tumor activities in a multitude of preclinical cancer cell lines. These compounds exert their effects through various mechanisms, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.

A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their cytotoxic potential against a panel of human cancer cell lines. mdpi.comnih.gov One notable compound, 6o , which features a piperazine moiety, displayed a potent inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. mdpi.com This compound also showed favorable selectivity, as it was significantly less toxic to normal human embryonic kidney cells (HEK-293). mdpi.com Mechanistic studies revealed that compound 6o induced apoptosis in K562 cells in a dose-dependent manner and caused an arrest of the cell cycle in the G0/G1 phase. mdpi.com

Further studies on other indazole analogs have highlighted their ability to target specific cellular machinery. For instance, certain N-[6-indazolyl]arylsulfonamides were found to exhibit significant anti-proliferative activity against A2780 ovarian carcinoma and A549 lung adenocarcinoma cell lines, with IC50 values as low as 4.21 µM. nih.gov These compounds were observed to induce apoptosis and cause cell cycle arrest in the G2/M phase, suggesting a potential interaction with the microtubule network. nih.gov Similarly, other polysubstituted indazoles have shown potent activity against these same cell lines, with IC50 values ranging from 0.64 to 17 µM. nih.gov Some of these derivatives were found to block the cell cycle in the S phase, indicating a mechanism that may involve the inhibition of DNA synthesis. nih.gov

The versatility of the indazole scaffold is further demonstrated by derivatives designed to inhibit specific kinases. A 3-aminoindazole derivative, entrectinib , was identified as a potent inhibitor of anaplastic lymphoma kinase (ALK) with an IC50 of 12 nM. nih.gov Another series of 1H-indazole derivatives showed strong potency against epidermal growth factor receptor (EGFR) kinases, with one compound displaying IC50 values of 5.3 nM and 8.3 nM against EGFR T790M and EGFR kinases, respectively. nih.gov

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | mdpi.com |

| Compound 6o | HEK-293 (Normal) | - | 33.2 | mdpi.com |

| N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide (4) | A2780 | Ovarian Carcinoma | 4.21 - 18.6 | nih.gov |

| N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide (9) | A549 | Lung Adenocarcinoma | 4.21 - 18.6 | nih.gov |

| Polysubstituted Indazole (7d) | A2780 | Ovarian Carcinoma | 0.64 - 17 | nih.gov |

| Entrectinib (127) | - (ALK enzyme assay) | - | 0.012 | nih.gov |

| Indazole Derivative (109) | - (EGFR T790M enzyme assay) | - | 0.0053 | nih.gov |

Anti-Inflammatory Activities in Mechanistic Models

Indazole derivatives have emerged as promising candidates for the treatment of inflammatory disorders. nih.gov Their anti-inflammatory effects are often attributed to the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.

In one study, indazole and its simple derivatives, 5-aminoindazole and 6-nitroindazole, were evaluated for their anti-inflammatory properties. nih.gov All three compounds demonstrated a concentration-dependent inhibition of COX-2, a key enzyme in the synthesis of prostaglandins. 5-aminoindazole was the most potent, with an IC50 value of 12.32 µM, followed by 6-nitroindazole (19.22 µM) and indazole (23.42 µM). nih.gov These findings suggest that the anti-inflammatory action of these indazoles may be mediated, at least in part, through the inhibition of COX-2. nih.gov

The study also investigated the impact of these compounds on pro-inflammatory cytokines. Indazole and 5-aminoindazole were found to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), with indazole showing over 60% inhibition at a concentration of 250 µM. nih.gov Furthermore, these compounds demonstrated inhibitory effects on Interleukin-1 beta (IL-1β), another crucial pro-inflammatory cytokine. nih.gov

Computational studies have further elucidated the potential mechanisms of action. Molecular docking simulations of novel 1H-indazole analogs with the COX-2 enzyme revealed significant binding affinities, with compounds featuring difluorophenyl, para-toluene, and 4-methoxyphenyl groups showing strong interactions. dntb.gov.uaresearchgate.net These computational findings support the experimental data, suggesting that indazole derivatives can effectively target the active site of COX-2. dntb.gov.ua

Other research has identified indazole derivatives with different anti-inflammatory mechanisms. A series of 1,5-disubstituted indazol-3-ols were found to be potent inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes. nih.gov One compound, 27 , strongly inhibited the oxidation of arachidonic acid catalyzed by 5-LOX with an IC50 of 44 nM and also inhibited the contraction of sensitized guinea pig tracheal segments. nih.gov

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Indazole | COX-2 | 23.42 | nih.gov |

| 5-Aminoindazole | COX-2 | 12.32 | nih.gov |

| 6-Nitroindazole | COX-2 | 19.22 | nih.gov |

| Indazole | TNF-α | 220.11 | nih.gov |

| 5-Aminoindazole | TNF-α | 230.19 | nih.gov |

| Compound 27 | 5-Lipoxygenase | 0.044 | nih.gov |

Antimicrobial and Antiviral Activity Assessments

The indazole core has been incorporated into various molecular structures to assess their efficacy against a range of microbial pathogens, including bacteria, fungi, and viruses.

In the realm of antiviral research, a newly synthesized indazole derivative, 6-(1H-pyrazol-4-yl)-1H-indazole (8) , demonstrated the ability to suppress the reproduction of the influenza A virus in non-toxic concentrations to Madin-Darby Canine Kidney (MDCK) cells. researchgate.net While its antiviral efficacy was lower than the commercial drug oseltamivir, the activity was deemed significant enough to warrant further investigation and optimization of the compound. researchgate.net The study also noted that this compound was active against M. tuberculosis, indicating a broad spectrum of antimicrobial potential. researchgate.net

Several studies have explored the antibacterial and antifungal properties of indazole derivatives. researchgate.netresearchgate.netnih.gov One study reported the synthesis of N-methyl-3-aryl indazoles that showed activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. researchgate.net Another investigation of pyrazole (B372694), indazole, and pyrazoline derivatives found that several compounds possessed significant antibacterial potency against clinical and multidrug-resistant (MDR) strains of Staphylococcus and Enterococcus genera. nih.gov Specifically, indazole derivatives showed some activity against Enterococcus faecalis, Staphylococcus aureus, and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 128 µg/mL for some compounds against the staphylococcal species. nih.gov

The antimicrobial potential of heterocyclic systems related to indazoles, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, has also been widely documented. nih.govmdpi.commdpi.com For instance, indole derivatives containing a 1,2,4-triazole moiety have shown a broad spectrum of activity, with MIC values ranging from 3.125 to 50 µg/mL against tested microorganisms, including MRSA and Candida species. nih.gov This suggests that hybrid molecules combining the indazole scaffold with other active heterocyclic rings could be a promising strategy for developing novel antimicrobial agents.

Emerging Pharmacological Profiles of Indazole Derivatives

Beyond their established anti-proliferative, anti-inflammatory, and antimicrobial activities, indazole derivatives are being explored for a wide array of other pharmacological applications. The structural versatility of the indazole nucleus allows it to serve as a privileged scaffold for designing ligands that can interact with a diverse range of biological targets. nih.govpharmablock.com

Indazoles have gained significant attention as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. researchgate.netnih.gov Numerous indazole-based compounds have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFR), Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and Bcr-Abl. nih.govresearchgate.netnih.gov For example, pazopanib is a 2H-indazole derivative that acts as a tyrosine kinase inhibitor. nih.gov The ability of the indazole ring to form key interactions with the hinge region of kinases makes it a valuable component in the design of these inhibitors. pharmablock.com

Another emerging area is the development of indazole derivatives as inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme involved in immune tolerance that is often exploited by tumors to evade the immune system. nih.govresearchgate.net The 1H-indazole structure has been identified as a novel pharmacophore with potent IDO1 inhibitory activity. nih.gov

The therapeutic potential of indazoles extends to cardiovascular diseases. nih.gov Derivatives have been investigated for their antihypertensive, antiarrhythmic, and antithrombotic effects. nih.govaustinpublishinggroup.com For example, the compound YC-1 has been developed for its potential use in circulatory disorders due to its effects on platelet aggregation and vascular contraction. austinpublishinggroup.com

Furthermore, the indazole scaffold has been utilized in the development of agents targeting the central nervous system. Granisetron, a selective 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting, features a 1H-indazole core. austinpublishinggroup.com Other derivatives have been explored for their potential as antipsychotics and for treating neurodegenerative diseases. nih.gov The diverse biological activities of indazole derivatives underscore their importance in drug discovery and their potential to yield novel therapeutics for a wide range of human diseases. nih.govaustinpublishinggroup.com

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 Formyl 1h Indazole 6 Carbonitrile Analogs

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of 3-formyl-1H-indazole-6-carbonitrile analogs is intricately linked to the nature and position of substituents on the indazole ring. The interplay between the C3-formyl group, the C6-carbonitrile moiety, substitutions on the nitrogen atoms, and other positions on the benzene (B151609) ring dictates the molecule's affinity and efficacy towards its biological target.

The C3 position of the indazole ring is a critical site for modification and interaction with biological targets. While direct SAR studies on the 3-formyl group are not extensively documented, the closely related indazole-3-carboxamides and indazole-3-carboxylic acids provide significant insights into the role of a C3 substituent capable of hydrogen bonding and specific spatial arrangements. nih.govnih.govnih.gov

The formyl group at the C3 position is a potent hydrogen bond acceptor and its presence can significantly influence the binding affinity of the molecule. For instance, in a series of indazole-3-carboxamides developed as calcium-release activated calcium (CRAC) channel blockers, the specific regiochemistry of the amide linker at the C3 position was found to be critical for activity. nih.govnih.gov This highlights the directional and specific nature of the interactions at this position. Analogs with a '-CO-NH-Ar' configuration at C3 were significantly more potent than their 'reverse' amide isomers, suggesting that the orientation of the carbonyl group is crucial for forming key hydrogen bonds within the target's binding site. nih.govnih.gov

The electronic nature of the C3 substituent also plays a role. The electron-withdrawing character of the formyl group can modulate the electronic density of the indazole ring system, thereby influencing its interaction with the target protein. In the context of kinase inhibition, the C3 position often interacts with the hinge region of the kinase, and the ability of the substituent to form hydrogen bonds is a key determinant of potency. nih.gov

Table 1: Inferred SAR of C3-Substituents on Indazole Analogs

| C3-Substituent | Inferred Role in Biological Activity | Supporting Evidence |

|---|---|---|

| Formyl (-CHO) | Potent hydrogen bond acceptor; specific spatial orientation is likely critical for target binding. | Inferred from the critical role of the carbonyl orientation in indazole-3-carboxamides. nih.govnih.gov |

| Carboxamide (-CONH2) | Acts as a hydrogen bond donor and acceptor; regiochemistry is crucial for activity. | Studies on CRAC channel blockers show that the amide orientation dictates potency. nih.govnih.gov |

| Carboxylic Acid (-COOH) | Forms key salt bridges and hydrogen bonds with target residues, such as arginine. | Observed in MCL-1 inhibitors where the carboxylic acid is essential for binding. nih.gov |

The C6 position on the benzene moiety of the indazole ring is another key position for modulating biological activity. The presence of a carbonitrile group at this position, being a strong electron-withdrawing group, can significantly impact the electronic properties of the entire scaffold. otterbein.edu This can enhance binding affinity through various mechanisms, including dipole-dipole interactions and modulation of the pKa of the indazole nitrogen, which can be crucial for ionization and interaction with the target.

In SAR studies of indazole derivatives as inhibitors of the IDO1 enzyme, it was found that substituent groups at both the C4 and C6 positions played a crucial role in inhibitory activity. nih.gov This suggests that modifications at the C6 position can directly influence the interaction with the enzyme's active site.

Substitutions at the N1 and N2 positions of the indazole ring are critical for determining the biological activity and pharmacokinetic properties of the analogs. The regioselectivity of N-alkylation is a key consideration in the synthesis of indazole derivatives, as N1- and N2-substituted isomers often exhibit distinct biological profiles. nih.govnih.govbeilstein-journals.org

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. nih.gov However, the choice of substitution at N1 or N2 can be tailored to target specific interactions within a binding pocket. For instance, in the development of dual MCL-1/BCL-2 inhibitors, N2-substituted indazole-3-carboxylic acid derivatives showed improved inhibition of both proteins. nih.gov

The nature of the substituent at the nitrogen positions is also crucial. For example, in a series of indazole arylsulfonamides as CCR4 antagonists, the investigation focused heavily on the variation of the indazole N1 substituent, indicating its importance for activity. The synthetic strategy often dictates the regioselectivity of N-substitution. For example, direct alkylation of 1H-indazoles can lead to a mixture of N1 and N2 products, and reaction conditions can be tuned to favor one isomer over the other. nih.govbeilstein-journals.org The presence of certain substituents on the indazole ring can also direct the regioselectivity of N-alkylation. For instance, indazoles with electron-withdrawing groups at the C7 position have shown excellent N2 regioselectivity. nih.gov

SAR studies on various indazole-based inhibitors have consistently shown that the nature and position of substituents on the benzene ring are critical for potency. For instance, in a series of indazole derivatives as IDO1 inhibitors, substitutions at both the C4 and C6 positions were found to be crucial. nih.gov In another study on pyrazolopyridone-based GyrB inhibitors, the focus of optimization was on the C6 and C7 positions of the indazole core to enhance enzymatic and antibacterial activity.

Halogenation of the benzene ring is a common strategy to modulate activity. Metal-free regioselective halogenation of 2H-indazoles has been developed to produce mono- and poly-halogenated derivatives, which are valuable intermediates for further functionalization. rsc.orgrsc.org The position of halogenation can have a significant impact; for example, in some series, meta-substituents on a phenyl ring attached to the indazole nitrogen resulted in lower yields compared to para-substituents, indicating a steric effect. rsc.orgrsc.org

Table 2: Influence of Benzene Ring Substituents on Indazole Analog Activity

| Position | Substituent Type | Effect on Activity | Example Target Class |

|---|---|---|---|

| C4 | Various | Crucial for IDO1 inhibitory activity. nih.gov | IDO1 Inhibitors |

| C5 | Small groups | Generally preferred for better activity. | CCR4 Antagonists |

| C6 | Electron-withdrawing, Hydrophobic | Crucial for IDO1 inhibition nih.gov; enhances anti-cancer activity. nih.gov | IDO1 Inhibitors, Anti-cancer agents |

| C7 | Electron-withdrawing (e.g., -NO2) | Can direct N-alkylation to the N2 position. nih.gov | General Indazole Derivatives |

Regioselectivity and Stereochemical Considerations in SAR Analysis

The three-dimensional structure of a molecule is paramount for its biological function. In the context of this compound analogs, both regioselectivity of substitution and stereochemistry are critical considerations in SAR analysis.